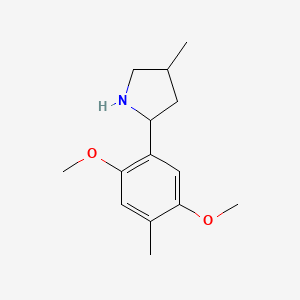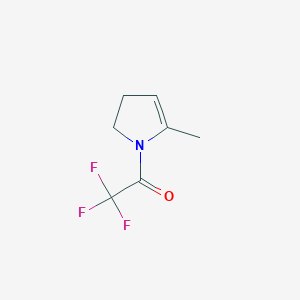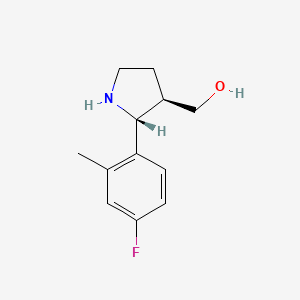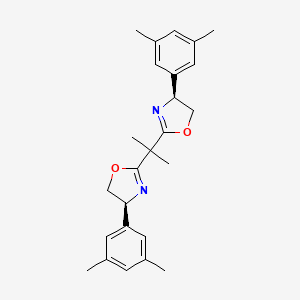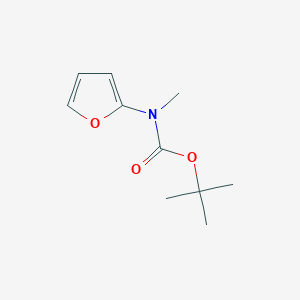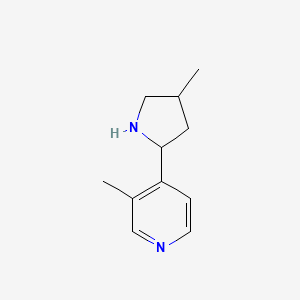![molecular formula C9H6ClF2NO B12877444 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)
2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of both chloromethyl and difluoromethyl groups in the molecule makes it a valuable intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of o-bromoaryl derivatives. One common method is the intramolecular cyclization catalyzed by copper (II) oxide nanoparticles in DMSO under air . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as aqueous media and reusable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and the specific biological context. The presence of the chloromethyl and difluoromethyl groups allows the compound to form strong interactions with its targets, leading to its desired effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole include:
Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-arylbenzoxazole share similar structural features and chemical properties.
Difluoromethylated Compounds: Compounds containing the difluoromethyl group, such as difluoromethylated heterocycles, exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of chloromethyl and difluoromethyl groups, which provide distinct reactivity and interaction profiles compared to other benzoxazole derivatives. This makes it a valuable compound for specific applications in medicinal chemistry, agrochemicals, and materials science .
Propiedades
Fórmula molecular |
C9H6ClF2NO |
|---|---|
Peso molecular |
217.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-7-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-7-13-6-3-1-2-5(9(11)12)8(6)14-7/h1-3,9H,4H2 |
Clave InChI |
MAYFVHYMCVOUHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)CCl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


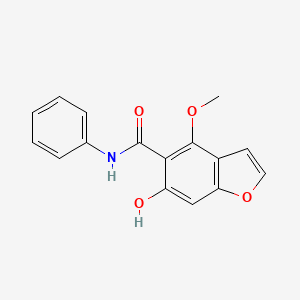
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12877383.png)
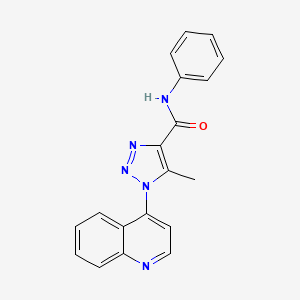
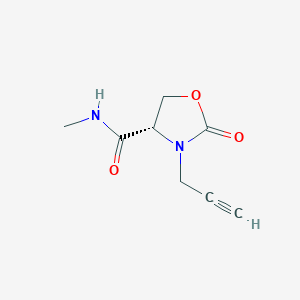
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
![(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one](/img/structure/B12877396.png)
